molecular formula C24H20 B12591915 1H-Indene, 1-[bis(4-methylphenyl)methylene]- CAS No. 872332-68-8

1H-Indene, 1-[bis(4-methylphenyl)methylene]-

Cat. No.: B12591915
CAS No.: 872332-68-8
M. Wt: 308.4 g/mol
InChI Key: XKECNZMQEKFROS-UHFFFAOYSA-N
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Description

1H-Indene, 1-[bis(4-methylphenyl)methylene]-: is a chemical compound with a molecular formula of C24H20 It is a derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 1-[bis(4-methylphenyl)methylene]- typically involves the reaction of indene with bis(4-methylphenyl)methanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Indene, 1-[bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: Research is ongoing to explore the compound’s potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 1-[bis(4-methylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

    1H-Indene, 1-methylene-: A simpler derivative of indene with a single methylene group.

    1H-Indene, 1,1’- (dimethylsilylene)bis [2-methyl-4-phenyl-]: A more complex derivative with additional functional groups.

Uniqueness: 1H-Indene, 1-[bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups attached to the indene core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

872332-68-8

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

1-[bis(4-methylphenyl)methylidene]indene

InChI

InChI=1S/C24H20/c1-17-7-11-20(12-8-17)24(21-13-9-18(2)10-14-21)23-16-15-19-5-3-4-6-22(19)23/h3-16H,1-2H3

InChI Key

XKECNZMQEKFROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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